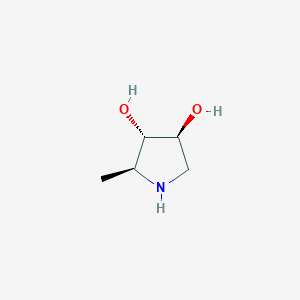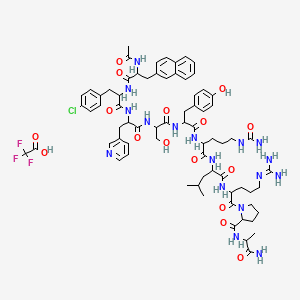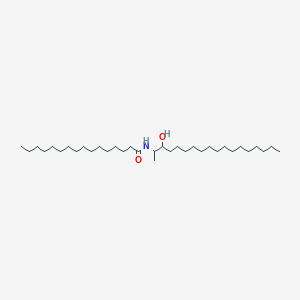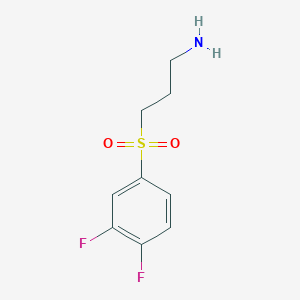
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is a chiral compound with the molecular formula C5H11NO2. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom and two hydroxyl groups at the 3 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. The choice of method depends on factors like cost, availability of reagents, and desired purity of the product .
化学反応の分析
Types of Reactions
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl groups and the nitrogen atom in the pyrrolidine ring are key functional groups that participate in hydrogen bonding and other interactions with target molecules .
類似化合物との比較
Similar Compounds
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)-: This compound has a similar structure but different stereochemistry.
2-Hydroxymethyl-pyrrolidine-3,4-diol: Another similar compound with hydroxyl groups at the 3 and 4 positions.
Uniqueness
3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it a valuable compound for studying stereochemical effects in various reactions and interactions .
特性
CAS番号 |
162600-04-6 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC名 |
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-3-5(8)4(7)2-6-3/h3-8H,2H2,1H3/t3-,4-,5-/m0/s1 |
InChIキー |
MUXHUWTVFOHVKD-YUPRTTJUSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H](CN1)O)O |
正規SMILES |
CC1C(C(CN1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)


![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)

![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)



